molecular formula C9H9NO5 B15320393 2-(3-Methyl-2-nitrophenoxy)acetic acid

2-(3-Methyl-2-nitrophenoxy)acetic acid

Cat. No.: B15320393
M. Wt: 211.17 g/mol
InChI Key: PJUHCHGXZMSDES-UHFFFAOYSA-N
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Description

2-(3-Methyl-2-nitrophenoxy)acetic acid (CAS: 18710-86-6) is a nitro-substituted aromatic acetic acid derivative characterized by a methyl group at the 3-position and a nitro group at the 2-position of the phenoxy ring. Its molecular formula is C₉H₉NO₄, with a molecular weight of 195.17 g/mol . Nitro and methyl substituents influence electronic and steric effects, impacting reactivity, solubility, and intermolecular interactions such as hydrogen bonding .

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

2-(3-methyl-2-nitrophenoxy)acetic acid

InChI

InChI=1S/C9H9NO5/c1-6-3-2-4-7(9(6)10(13)14)15-5-8(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

PJUHCHGXZMSDES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-2-nitrophenoxy)acetic acid typically involves the nitration of 3-methylphenol followed by the etherification of the resulting nitrophenol with chloroacetic acid. The reaction conditions often include the use of a strong acid like sulfuric acid for nitration and a base such as sodium hydroxide for the etherification step.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-2-nitrophenoxy)acetic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Esterification: The carboxyl group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Esterification: Alcohols, acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

    Reduction: 2-(3-Methyl-2-aminophenoxy)acetic acid.

    Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

2-(3-Methyl-2-nitrophenoxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2-nitrophenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The phenoxy group can interact with hydrophobic pockets in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds are structurally related to 2-(3-Methyl-2-nitrophenoxy)acetic acid, differing in substituent positions, functional groups, or electronic properties:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-(3-Methyl-2-nitrophenyl)acetic acid 18710-86-6 C₉H₉NO₄ 195.17 -NO₂ (2-position), -CH₃ (3-position) High similarity (1.00) to target compound; likely forms hydrogen-bonded dimers
2-(2-Methyl-6-nitrophenyl)acetic acid 23876-18-8 C₉H₉NO₄ 195.17 -NO₂ (6-position), -CH₃ (2-position) Positional isomer; similar molecular weight but distinct reactivity due to nitro position
2-(3-Bromo-4-methoxyphenyl)acetic acid 1393541-31-5 C₉H₉BrO₃ 245.06 -Br (3-position), -OCH₃ (4-position) Electron-withdrawing Br increases C–C–C angles (121.5°); forms R₂²(8) hydrogen-bonded dimers
2-(3-carbamoylphenoxy)acetic acid 500866-01-3 C₉H₉NO₄ 195.17 -CONH₂ (3-position) Polar amide group enhances solubility; topological PSA = 89.6
2-[methyl(2-nitrophenyl)amino]acetic acid 31918-24-8 C₉H₁₀N₂O₄ 210.19 -N(CH₃)CH₂COOH, -NO₂ (2-position) Amine linkage alters electronic profile; InChIKey: YGAUDDLPJMAILT

Key Differences and Research Findings

Substituent Position Effects

  • Nitro Group Orientation : The position of the nitro group significantly impacts electronic properties. For example, 2-(2-Methyl-6-nitrophenyl)acetic acid (nitro at 6-position) exhibits different acidity and hydrogen-bonding behavior compared to the target compound (nitro at 2-position) due to resonance and inductive effects .
  • Methyl vs. Methoxy Groups : Replacing the methyl group with methoxy (e.g., 2-(2-Methoxyphenyl)acetic acid, ) increases electron-donating capacity, reducing acidity compared to nitro-substituted analogs .

Hydrogen Bonding and Crystal Packing

  • Dimer Formation : Compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid form centrosymmetric dimers via O–H⋯O hydrogen bonds (R₂²(8) motif), a common feature in carboxylic acids . The target compound likely exhibits similar behavior.
  • Crystal Structure Distortions: Electron-withdrawing substituents (e.g., Br, NO₂) enlarge C–C–C angles on the aromatic ring. For example, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the C–C–C angle at Br is 121.5°, compared to 118.2° at OCH₃ .

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